5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol
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Overview
Description
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound with the molecular formula C6H8N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with ammonium formate in the presence of palladium on carbon (Pd/C) catalyst at 50°C for 10 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Muscimol: A psychoactive compound that acts as an agonist at GABA receptors.
Gaboxadol: An experimental sleep aid that also targets GABA receptors.
Tiagabine: A clinically used anticonvulsant that inhibits GABA uptake.
Uniqueness
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific structural features and the diverse range of reactions it can undergo.
Biological Activity
5-(Aminomethyl)-1H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C7H8N4O
- Molecular Weight: 164.16 g/mol
- IUPAC Name: 5-(aminomethyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one
- Canonical SMILES: C1=C(N=CC2=C1C(=O)NN2)CN
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate receptor activity, acting as either an agonist or antagonist depending on the target site. This modulation can lead to various physiological effects, making it a candidate for therapeutic applications in several diseases.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These compounds have been evaluated for their potential in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases.
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridine derivatives. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (brain cancer)
The compound's effectiveness is often quantified using IC50 values (the concentration required to inhibit 50% of cell viability). For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 12.50 |
Similar Pyrazole Derivative | NCI-H460 | 42.30 |
3. Neurological Disorders
There is growing interest in the use of this compound as a potential treatment for neurological disorders. Its ability to interact with neurotransmitter receptors suggests possible applications in managing conditions like anxiety and depression.
Case Studies
-
Study on Anti-inflammatory Effects:
A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrazolo derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The lead compound showed a reduction in TNF-alpha levels by over 60% at concentrations below 10 µM. -
Anticancer Activity Evaluation:
In a recent investigation into the anticancer properties of pyrazole derivatives, compounds were screened against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.07 µM against HCT116 colon cancer cells, highlighting its potential as a potent anticancer agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other known pyrazole derivatives:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
Muscimol | GABA receptor agonist | N/A |
Gaboxadol | Sleep aid | N/A |
Tiagabine | Anticonvulsant | N/A |
This compound | Anti-inflammatory & anticancer | Varies |
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-(aminomethyl)-1,2-dihydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H8N4O/c8-2-4-1-5-6(3-9-4)10-11-7(5)12/h1,3H,2,8H2,(H2,10,11,12) |
InChI Key |
DPAKJNKSDGBXFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C1C(=O)NN2)CN |
Origin of Product |
United States |
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